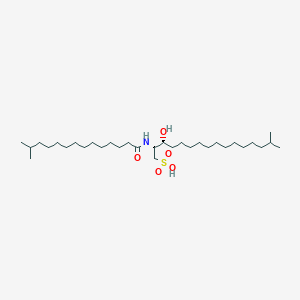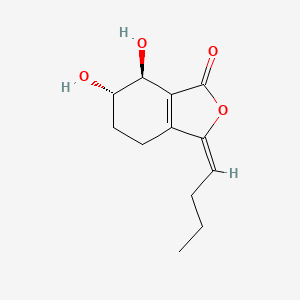![molecular formula C16H21N5O8 B1243938 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide CAS No. 51799-31-6](/img/structure/B1243938.png)
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves the reaction of 4-Methyl-1-piperazineacetic acid with 5-nitrofurfurylidene hydrazide in the presence of maleic acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. The use of industrial reactors and purification techniques such as crystallization or chromatography may be employed .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may target specific enzymes or pathways in microorganisms, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: Another nitrofuran derivative with antimicrobial properties.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran compound with antibacterial and antiprotozoal activities.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide is unique due to its specific chemical structure, which combines a piperazine ring with a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
51799-31-6 |
|---|---|
Molecular Formula |
C16H21N5O8 |
Molecular Weight |
411.37 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H17N5O4.C4H4O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20;5-3(6)1-2-4(7)8/h2-3,8H,4-7,9H2,1H3,(H,14,18);1-2H,(H,5,6)(H,7,8)/b13-8+;2-1+ |
InChI Key |
CJKSSFCOJDBURS-WDOSNMPVSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
56217-90-4 |
Related CAS |
24632-47-1 (Parent) |
Synonyms |
4-methyl-1-piperazinylacetic acid-(5-nitrofurfurylidene)hydrazide nifurpipone nifurpipone acetate nifurpipone dihydrochloride nifurpipone hydrochloride nifurpipone maleate nifurpipone maleate (1:1) nifurpipone monohydrochloride Rec 15-0122 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


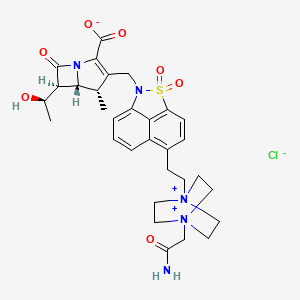
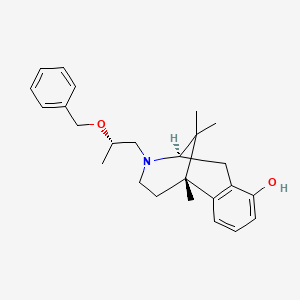
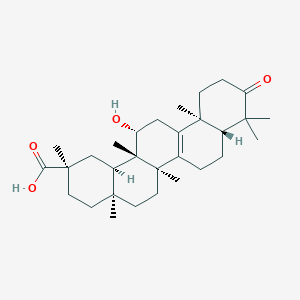
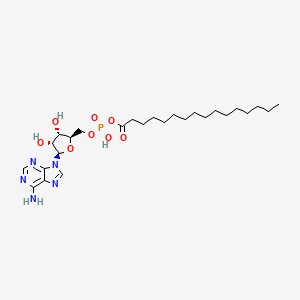
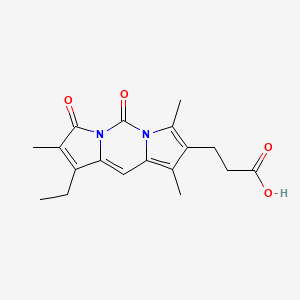
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
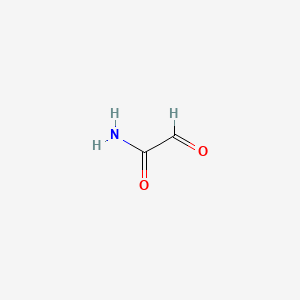
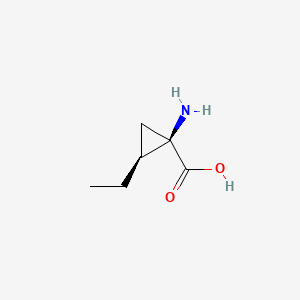
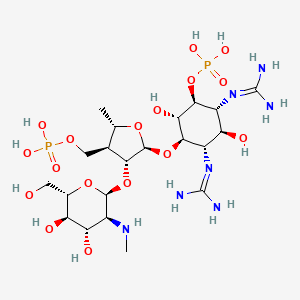
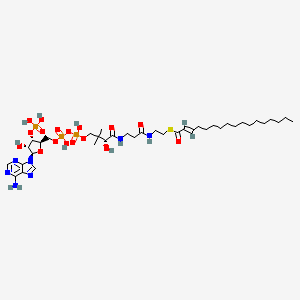
![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)
